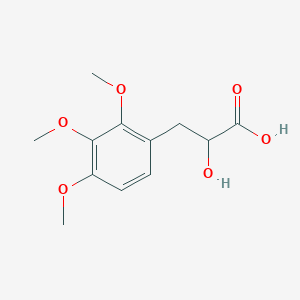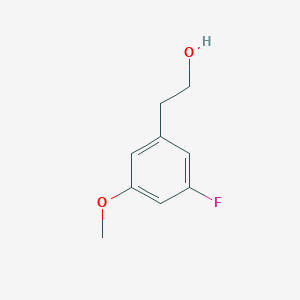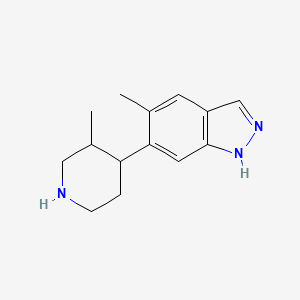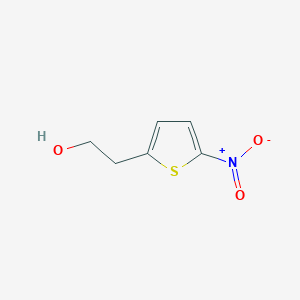
2-(5-Nitrothiophen-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitro group at the 5-position and an ethan-1-ol group at the 2-position of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 2-thiopheneethanol to introduce the nitro group at the 5-position . The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to avoid over-nitration.
Industrial Production Methods
Industrial production methods for 2-(5-Nitrothiophen-2-yl)ethan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Nitrothiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(5-Nitrothiophen-2-yl)ethanal or 2-(5-Nitrothiophen-2-yl)ethanoic acid.
Reduction: 2-(5-Aminothiophen-2-yl)ethan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Nitrothiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(5-Nitrothiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopheneethanol: Lacks the nitro group and has different reactivity and applications.
2-(5-Bromothiophen-2-yl)ethanol: Contains a bromine atom instead of a nitro group, leading to different chemical properties and reactivity.
2-(5-Aminothiophen-2-yl)ethanol: Formed by the reduction of 2-(5-Nitrothiophen-2-yl)ethan-1-ol and has different biological activities.
Uniqueness
This compound is unique due to the presence of both the nitro and ethan-1-ol groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H7NO3S |
|---|---|
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
2-(5-nitrothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H7NO3S/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,8H,3-4H2 |
Clé InChI |
KHQZCLZMYFETAF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)[N+](=O)[O-])CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


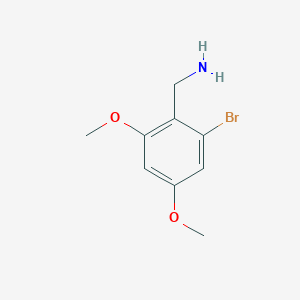
![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
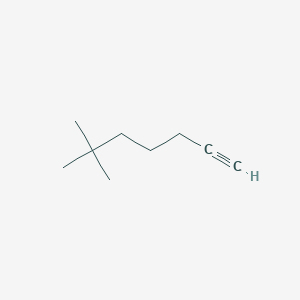
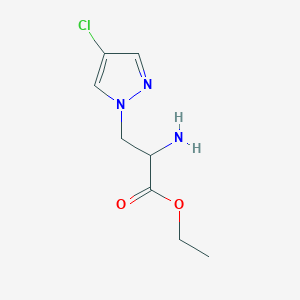
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
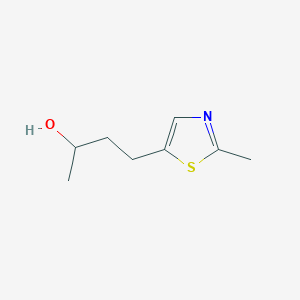
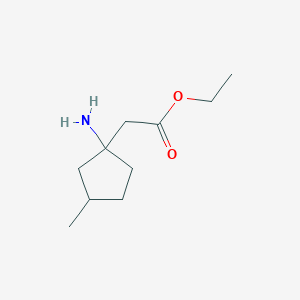
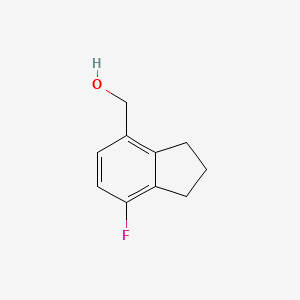
![2-[2-(3-Aminophenyl)acetamido]propanamide](/img/structure/B13622293.png)
